Macropin 2
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GTGLPMSERRKIMLMMR |
Origin of Product |
United States |
Research on Macropin 2 Biosynthesis and Precursor Pathways
Theoretical Considerations and Experimental Approaches for Elucidating Macropin 2 Biogenesis
The elucidation of a biosynthetic pathway for a novel compound like "this compound" would begin with theoretical considerations based on its chemical structure. Scientists would propose potential precursor molecules and reaction types (e.g., oxidations, methylations, glycosylations) that could lead to the final structure. These hypotheses would be guided by known biochemical transformations and pathways for structurally similar compounds.
Experimental approaches to investigate these hypotheses would include:
Isotopic Labeling Studies: Precursor molecules labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) would be fed to the producing organism. The incorporation pattern of these isotopes into the "this compound" molecule, as determined by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), would provide direct evidence for the precursor-product relationships and the rearrangement of the molecular skeleton during biosynthesis.
Genomic Analysis: If "this compound" is a microbial product, the genome of the producing organism would be sequenced. Bioinformatic tools would be used to identify potential biosynthetic gene clusters (BGCs). BGCs are physically clustered groups of genes that encode the enzymes for a specific metabolic pathway. The functions of the enzymes encoded within the BGC would be predicted based on sequence homology to known enzymes.
Transcriptomic and Proteomic Analyses: These techniques would be used to identify which genes and proteins are actively expressed under conditions of "this compound" production, providing further evidence for the involvement of specific enzymes in its biosynthesis.
Identification of Enzymatic Machinery and Genetic Determinants in this compound Production
Once a putative BGC for "this compound" is identified, the next step is to functionally characterize the enzymes it encodes. This involves a combination of genetic and biochemical approaches:
Gene Knockout and Heterologous Expression: To confirm the role of a specific gene, it can be inactivated (knocked out) in the producing organism. If the knockout mutant fails to produce "this compound," it confirms the gene's essentiality for the pathway. Conversely, the gene or the entire BGC can be expressed in a heterologous host (a different, easily manipulated organism like E. coli or Saccharomyces cerevisiae) to see if it can produce "this compound" or its intermediates.
Enzyme Assays: Individual enzymes from the BGC would be produced in pure form and their specific catalytic activities would be tested in vitro using predicted substrates. This allows for the precise determination of each enzyme's function in the biosynthetic pathway. For example, if a P450 monooxygenase is predicted, its ability to hydroxylate a specific intermediate would be tested.
The genetic determinants are the genes within the BGC that are essential for "this compound" production. A typical BGC might include genes for:
Core scaffold synthesis: e.g., Polyketide Synthases (PKSs) or Non-Ribosomal Peptide Synthetases (NRPSs).
Tailoring enzymes: e.g., oxidases, methyltransferases, glycosyltransferases that modify the core scaffold.
Transport proteins: For exporting the final product out of the cell.
Regulatory proteins: That control the expression of the other genes in the cluster.
Investigation of Biological Precursors and Intermediate Metabolites in this compound Formation
Identifying the direct precursors and stable intermediates is crucial for a complete understanding of the biosynthetic pathway.
Precursor Feeding Studies: As mentioned, isotopic labeling helps identify primary metabolic precursors (e.g., amino acids, acetate (B1210297), sugars).
Analysis of Mutant Strains: Gene knockout mutants that are blocked at specific steps in the pathway often accumulate the intermediate substrate of the missing enzyme. These accumulated intermediates can be isolated and their structures determined.
In Vitro Reconstitution: The entire biosynthetic pathway or parts of it can be reconstituted in a test tube by combining the purified enzymes and the necessary substrates. This allows for the step-by-step conversion of precursors to products and the isolation of all intermediates.
| Analytical Technique | Application in Biosynthetic Studies |
| Mass Spectrometry (MS) | Detection and identification of precursors, intermediates, and final products based on mass-to-charge ratio. |
| Nuclear Magnetic Resonance (NMR) | Elucidation of the chemical structure of isolated intermediates and determination of isotopic labeling patterns. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of metabolites from complex mixtures, such as cell extracts. |
Metabolic Engineering Strategies for Enhanced or Modified this compound Biosynthesis
Once the biosynthetic pathway is understood, metabolic engineering techniques can be applied to improve the production of "this compound" or to create novel analogs. nih.gov
Enhancing Precursor Supply: The production of "this compound" can be limited by the availability of its precursors from primary metabolism. Metabolic engineering can be used to upregulate the pathways that produce these precursors, thereby channeling more metabolic flux towards the desired product. lbl.gov
Overexpression of Biosynthetic Genes: The expression of the entire "this compound" BGC or specific rate-limiting enzymes can be increased by placing them under the control of strong, inducible promoters.
Combinatorial Biosynthesis: New "this compound" analogs can be created by introducing genes from other biosynthetic pathways (combinatorial biosynthesis) or by modifying the existing enzymes through protein engineering to alter their substrate specificity or catalytic activity.
| Metabolic Engineering Strategy | Objective | Example Approach |
| Precursor Flux Enhancement | Increase the intracellular pool of biosynthetic precursors. | Overexpress genes in the shikimate pathway to increase the supply of aromatic amino acid precursors. |
| Pathway Engineering | Increase the efficiency of the biosynthetic pathway. | Overexpress the entire "this compound" BGC on a high-copy plasmid. |
| Host Engineering | Improve the suitability of the microbial host for production. | Knock out genes for competing metabolic pathways. |
| Protein Engineering | Create novel "this compound" analogs. | Mutate a tailoring enzyme to accept a different substrate. |
Advanced Synthetic Methodologies and Chemical Derivatization of Macropin 2
Strategies for de novo Chemical Synthesis of Macropin 2
The primary method for the de novo chemical synthesis of peptides, including likely candidates for this compound, is Solid-Phase Peptide Synthesis (SPPS). This technique, pioneered by Merrifield, involves the stepwise assembly of an amino acid chain on an insoluble solid support or resin. wikipedia.orgfishersci.com SPPS offers significant advantages in terms of simplicity and efficiency compared to traditional solution-phase synthesis, as excess reagents and soluble by-products can be easily removed by filtration. wikipedia.orgresearchgate.net
Solid-Phase Peptide Synthesis (SPPS) Techniques and Optimizations
SPPS typically involves the sequential coupling of protected amino acids to a growing peptide chain anchored to a resin. Two main strategies are widely employed: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. metabolomicsworkbench.org The Fmoc strategy is often preferred due to its milder cleavage conditions, using piperidine (B6355638) to remove the Nα-protecting group in each cycle, while the peptide remains attached to the resin. wikipedia.orgresearchgate.netmetabolomicsworkbench.org The Boc strategy, in contrast, utilizes trifluoroacetic acid (TFA) for deprotection, which can be harsher. metabolomicsworkbench.org
Each cycle in SPPS involves several key steps: cleavage of the Nα-protecting group, washing steps to remove by-products, coupling of the next protected amino acid using activating reagents, and further washing steps. researchgate.net The choice of resin, linker, coupling reagents, and protected amino acids are critical parameters that need optimization depending on the specific peptide sequence to achieve high purity and yield. Factors such as resin swelling and the potential for aggregation of the growing peptide chain, particularly for longer or complex sequences, require careful consideration and the application of specialized techniques. wikipedia.orgresearchgate.netwikipedia.org Automated SPPS instruments have significantly advanced the efficiency and reproducibility of peptide synthesis, enabling the production of chemically engineered peptides. metabolomicsworkbench.org
Considerations for Trifluoroacetic Acid (TFA) Salt Management in Peptide Synthesis
Trifluoroacetic acid (TFA) is commonly used in SPPS, particularly during the cleavage of the peptide from the resin and in reversed-phase HPLC purification. fishersci.ptfishersci.beuni.lu As a result, synthetic peptides are often obtained as TFA salts. fishersci.ptmpg.deuni.lu The presence of residual TFA can be problematic for downstream biological applications due to its potential toxicity and ability to affect peptide conformation, solubility, and biological activity. fishersci.ptfishersci.bempg.de
For applications requiring low TFA content, such as in cellulo and in vivo studies, TFA salt removal or exchange is necessary. mpg.deuni.lu Common strategies for TFA removal involve lyophilization to remove excess unbound TFA, followed by salt exchange procedures. fishersci.pt Replacing TFA counterions with more biocompatible alternatives like acetate (B1210297) or hydrochloride is a widely adopted method. fishersci.ptfishersci.beuni.lumpg.deuni.lu This salt exchange is typically achieved by dissolving the peptide in a solution containing the desired counterion (e.g., acetic acid or hydrochloric acid) and then lyophilizing the solution repeatedly. fishersci.pt The efficiency of TFA removal can depend on the peptide sequence and the strength of the ion pairing between TFA and positively charged amino acid residues like lysine, histidine, and arginine. fishersci.be Although this compound is mentioned in the context of TFA removal services, suggesting its synthesis likely involves methods that result in TFA salts, specific data on TFA levels or removal strategies optimized for this compound are not detailed in the provided information. mpg.de
Rational Design and Synthesis of this compound Derivatives and Analogues
Rational design of peptide derivatives and analogues involves making specific structural modifications to the parent peptide to improve its properties, such as stability, activity, or selectivity. This process is guided by an understanding of the relationship between the peptide's structure and its function (structure-activity relationship, SAR).
For Macropin 1 (MAC-1), an antimicrobial peptide with the sequence Gly-Phe-Gly-Met-Ala-Leu-Lys-Leu-Leu-Lys-Lys-Val-Leu-NH2, a series of analogues were prepared to study the effect of structural alterations on antimicrobial and hemolytic activities, as well as serum stability. Modifications included the introduction of D-amino acid residues at selected positions. Research findings indicated that the introduction of L- or D-lysine at specific sites enhanced antimicrobial activity against Pseudomonas aeruginosa while decreasing toxicity against human red blood cells. Furthermore, analogues with D-amino acid residues, particularly at the N-terminal part, showed improved serum stability compared to the natural peptide. These analogues were prepared using chemical synthesis methods, likely SPPS, which allows for the incorporation of non-natural amino acids.
Based on this example with Macropin 1, the rational design of this compound derivatives would similarly involve targeted modifications to its amino acid sequence or structure. These modifications could include:
Amino acid substitutions: Replacing natural amino acids with non-proteinogenic or modified amino acids (e.g., D-amino acids, N-methylated amino acids) to alter stability, conformation, or activity.
Terminal modifications: Modifying the N-terminus (e.g., acetylation, lipidation) or C-terminus (e.g., amidation, esterification) to influence properties like serum stability or cellular uptake. metabolomicsworkbench.org
Cyclization: Introducing covalent linkages to form cyclic peptides, which can enhance stability and constrain conformation.
Conjugation: Attaching other molecules, such as polyethylene (B3416737) glycol (PEGylation) or lipids (lipidation), to improve pharmacokinetic properties. metabolomicsworkbench.org
The synthesis of these derivatives and analogues is typically achieved through chemical synthesis methods like SPPS, which provide the flexibility to incorporate a wide range of modified building blocks. metabolomicsworkbench.org Detailed research findings on the structure-activity relationships of Macropin 1 analogues highlight the importance of specific amino acid configurations (L- vs D- isomers) and positions for modulating biological activity and stability. Applying similar rational design principles and synthetic strategies would be essential for developing this compound derivatives with desired characteristics.
Targeted Amino Acid Substitutions and Sequence Alterations
Research has explored the impact of substituting amino acids to increase cationicity and amphipathicity, which can affect helicity and antimicrobial activity researchgate.net. Studies have also investigated the effect of replacing L-amino acid configurations with D-amino acid configurations, particularly in the N-terminal part of the peptide chain, to improve serum stability nih.govresearchgate.net. For example, an all-D analog and analogs with D-amino acid substitutions at the N-terminus exhibited better serum stability compared to natural Macropin nih.gov.
Specific substitutions have demonstrated varied effects on biological activity. A Gly1 to Ala substitution in one analog resulted in decreased hemolytic activity with no change in antimicrobial activity, while a Gly1 to Leu substitution unexpectedly increased hemolytic activity and decreased antimicrobial activity against P. aeruginosa. researchgate.net Replacing leucines in the hydrophobic segment of the α-helix with 1-aminocyclohexane carboxylic acid, a helix-promoting but sterically hindered residue, also produced analogs with altered properties. researchgate.net Increasing cationicity by substituting amino acids with Lys residues has shown enhanced antimicrobial activity against certain microbes. researchgate.net
Table 1 summarizes some reported amino acid substitutions and their observed effects on Macropin analog properties based on research findings.
| Analog Modification (Relative to Macropin) | Observed Effect on Hemolytic Activity | Observed Effect on Antimicrobial Activity (General) | Observed Effect on Antimicrobial Activity (P. aeruginosa) | Observed Effect on Serum Stability |
| All-D analog | Not specified | Not specified | Not specified | Improved nih.gov |
| D-amino acids in N-terminus | Not specified | Not specified | Not specified | Improved nih.gov |
| L- or D-Lysine in selected positions | Decreased nih.gov | Not specified | Significantly increased nih.gov | Not specified |
| Gly1 to Ala substitution | Decreased researchgate.net | Unchanged researchgate.net | Unchanged researchgate.net | Not specified |
| Gly1 to Leu substitution | Increased researchgate.net | Decreased (against P. aeruginosa) researchgate.net | Decreased researchgate.net | Not specified |
| Substitution with Lys (MAC-1/9, MAC-1/31) | Not specified | Enhanced (against some microbes) researchgate.net | Not specified | Not specified |
Macrocyclization Strategies for Peptide Scaffolds
Macrocyclization is a strategy used to constrain the conformation of linear peptides, which can lead to improved stability, increased membrane permeability, and enhanced biological activity researchgate.netnih.gov. For peptide scaffolds like Macropin, macrocyclization can help overcome challenges such as susceptibility to proteolytic cleavage and poor cell membrane penetration researchgate.netnih.gov.
Various chemical methodologies are employed for macrocyclization, including lactam formation (head-to-tail or sidechain-to-sidechain), disulfide bond formation, click chemistry-mediated cyclization, and ring-closing metathesis (RCM) abyntek.comnih.gov. These strategies can be performed in solution or on solid support nih.gov. Solid-phase synthesis can utilize a pseudo-dilution effect to favor intramolecular cyclization over intermolecular reactions nih.gov.
Research on Macropin has specifically explored hydrocarbon stapling as a macrocyclization technique. This modification involves introducing a hydrocarbon staple to constrain the peptide's structure. researchgate.net Studies have shown that hydrocarbon stapling of Macropin-1 peptides can lead to significant improvements in helicity, proteolytic stability, and cell membrane permeability researchgate.net. These modifications have been evaluated for their impact on chemical and biological properties, demonstrating the potential of macrocyclization to enhance the therapeutic potential of Macropin. researchgate.net
Mechanistic Studies of Macropin 2 Biological Activity
Elucidation of Antimicrobial Mechanisms of Action
Research into the antimicrobial mechanisms of Macropin has primarily focused on its interactions with bacterial cellular structures, leading to disruptive effects.
Interaction with Microbial Cell Membranes and Permeabilization Dynamics
Macropin exerts its antibacterial effects, in part, by damaging the plasma membranes of drug-resistant bacteria. wikipedia.org Studies utilizing techniques such as n-phenyl-1-naphthylamine (B57970) (NPN) uptake and 3,3′-dipropylthiadicarbocyanine iodide [DiSC3(5)] assay have investigated the peptide's effect on bacterial membrane integrity and potential. wikipedia.orgnih.gov Macropin has been shown to permeabilize the outer membrane effectively in a dose-dependent manner, leading to increased NPN uptake in bacterial species like Staphylococcus aureus and Pseudomonas aeruginosa within minutes. wikipedia.orgnih.gov The peptide also affects the cytoplasmic membrane potential, as indicated by variations observed in DiSC3(5) assays. wikipedia.orgnih.gov This permeabilization suggests that Macropin disrupts the membrane's barrier function.
Binding and Disruptive Effects on Specific Microbial Structural Components (e.g., peptidoglycan, lipopolysaccharide)
Macropin has demonstrated the ability to bind to key structural components of the bacterial cell wall: peptidoglycan and lipopolysaccharide (LPS). wikipedia.orgciteab.comciteab.com Binding to peptidoglycan, a major component of Gram-positive bacterial cell walls, and LPS, found in the outer membrane of Gram-negative bacteria, has been confirmed through various assays, including those assessing antibacterial activity in the presence of these components. wikipedia.orgciteab.com Circular dichroism spectroscopy has been used to measure the binding affinity of Macropin for LPS, showing that the peptide adopts an α-helical conformation when interacting with LPS. wikipedia.orgciteab.com This binding and subsequent interaction with peptidoglycan and LPS are linked to Macropin's ability to kill bacteria by disrupting their membranes. wikipedia.orgciteab.com
Internalization Mechanisms and Intracellular Targets within Microorganisms
Information regarding the specific internalization mechanisms and identified intracellular targets of Macropin within microorganisms, beyond the disruption of membrane integrity, is limited in the provided sources. While some antimicrobial peptides are known to target intracellular components nih.govguidetopharmacology.org, the primary mechanism described for Macropin involves membrane damage wikipedia.orgciteab.com. One study mentions Macropin entering the cytosol of bacteria nih.gov, and another indicates that Macropin 1's internalization into animal cells is temperature-dependent and mediated by caveolae-mediated endocytosis, with the peptide distributing in lysosomes mdpi.com. However, the specific intracellular targets responsible for antimicrobial effects following internalization were not detailed in these sources.
Mechanisms of Anticancer Activity
Research has also explored the potential anticancer activities of Macropin.
Cellular Lysis Mechanisms in Neoplastic Cell Lines (excluding clinical human trial data)
Macropin 1 has been reported to exhibit anticancer activities against certain cell lines, alongside its antibacterial effects. mdpi.com While the study indicates anticancer activity, detailed mechanisms of cellular lysis specifically in neoplastic cell lines by Macropin were not extensively described in the provided search results. Macropin has been shown to cause lysis of human red blood cells at higher concentrations lipidmaps.org, suggesting a membrane-disruptive capacity that could potentially contribute to effects on cancer cells, but the specific mechanisms of neoplastic cell lysis were not elucidated in the provided context. Information regarding clinical human trial data is outside the scope of this section as per the instructions.
Synergistic Interactions with Co-Administered Therapeutic Agents
Studies have explored the potential of Macropin 2 in combination therapy with conventional antibiotics, particularly in the context of rising antibiotic resistance. researchgate.netnih.govscielo.brscispace.comfrontiersin.orgijcmph.com The combination of AMPs like this compound with traditional antibiotics is a promising strategy to enhance therapeutic efficacy and potentially mitigate the development of further resistance. frontiersin.orgijcmph.com
Enhancement of Conventional Antibiotic Efficacy against Drug-Resistant Bacterial Strains
The fractional inhibitory concentration index (FICI) has been used to evaluate the combined effects of this compound and conventional antibiotics against drug-resistant bacteria. researchgate.netnih.gov These studies have indicated that this compound exhibits additive and partially synergistic effects when combined with certain conventional antibiotics against drug-resistant bacterial strains. researchgate.netnih.govscielo.br For instance, improved inhibition of bacterial growth was observed against antibiotic-resistant Staphylococcus aureus and Pseudomonas aeruginosa when Macropin was administered in combination with commercial antibiotics compared to the antibiotic or peptide alone. scielo.br Combination therapy with Macropin and antibiotics demonstrated antibacterial activity at lower doses of the peptide or antibiotics. researchgate.netscielo.br Combinations of Macropin with antibiotics such as gentamycin, tobramycin, ciprofloxacin, levofloxacin, piperacillin (B28561), and oxacillin (B1211168) have shown effectiveness against S. aureus strains by inhibiting their growth. scielo.br An additive effect was noted against P. aeruginosa strains treated with combinations of Macropin and various antibiotics. scielo.br Specifically, the combination of oxacillin with Macropin against S. aureus and piperacillin with Macropin against P. aeruginosa rapidly increased the bacteriostasis rate, suggesting strong inhibitory potential. scielo.br
While specific data tables detailing the FICI values for this compound in combination with various antibiotics against different drug-resistant strains were mentioned in the search results, the explicit numerical data to construct interactive tables was not directly extractable from the snippets. However, the findings consistently report additive and partially synergistic effects. researchgate.netnih.govscielo.br
Mechanistic Basis for Additive and Synergistic Effects
The synergistic or additive effects observed when this compound is combined with conventional antibiotics are likely due to complementary mechanisms of action. frontiersin.org this compound is known to exert its antibacterial effects by damaging bacterial plasma membranes. researchgate.netnih.govscielo.br It binds to peptidoglycan and lipopolysaccharide, leading to the disruption of bacterial membranes. researchgate.netnih.gov This membrane disruption can increase the permeability of bacterial cells, potentially facilitating the entry of co-administered antibiotics, particularly those that target intracellular processes. frontiersin.orgijcmph.com
Antimicrobial peptides like this compound, with their membrane-targeting activity, can create pores or otherwise compromise the integrity of the bacterial cell envelope. cuni.czresearchgate.netnih.govscielo.br This can bypass certain resistance mechanisms that bacteria employ, such as efflux pumps that actively transport antibiotics out of the cell, or enzymatic degradation of antibiotics. frontiersin.orgijcmph.com By disrupting the membrane, this compound may allow conventional antibiotics to reach their intracellular targets more effectively or at lower concentrations. frontiersin.orgijcmph.com
Furthermore, the ability of some AMPs to disrupt biofilms, which are a significant factor in antibiotic resistance, could also contribute to synergistic effects when combined with antibiotics. frontiersin.org While the provided search results specifically mention Macropin's anti-biofilm properties researchgate.netresearchgate.net, the direct mechanistic link between this and synergy with co-administered antibiotics was not explicitly detailed for this compound in the snippets. However, the general principle of biofilm disruption by AMPs enhancing antibiotic efficacy is a recognized mechanism of synergy. frontiersin.org
Structure Activity Relationship Sar Investigations of Macropin 2
Impact of Primary Amino Acid Sequence on Biological Potency and Selectivity
The primary amino acid sequence of Macropin (MAC-1) is Gly-Phe-Gly-Met-Ala-Leu-Lys-Leu-Leu-Lys-Lys-Val-Leu-NH2. nih.govwikipedia.org Modifications to this sequence have been explored to optimize its therapeutic potential. For instance, substitutions of amino acid residues with Lysine (Lys) in the sequence of MAC-1 analogs have been shown to enhance antimicrobial activity against certain microbes, such as Pseudomonas aeruginosa. scispace.com Conversely, these same substitutions led to a reduction in hemolytic activity, suggesting that specific amino acid changes can impact the selectivity of the peptide towards bacterial versus mammalian cells. scispace.com Studies involving other peptides have also indicated that the order of amino acids within a sequence can significantly affect antimicrobial activity, likely due to the resulting structural formations. wikipedia.org
Role of Secondary Structure Conformation in Bioactivity (e.g., α-helicity confirmed by CD assays)
Circular Dichroism (CD) spectroscopy has been instrumental in characterizing the secondary structure of Macropin (MAC-1). CD assays have revealed that Macropin (MAC-1) has a propensity to adopt an amphipathic α-helical conformation in environments that mimic biological membranes, such as in the presence of trifluoroethanol or sodium dodecyl sulfate (B86663) (SDS). nih.govscispace.comnih.gov This α-helical structure is considered crucial for its interaction with and disruption of microbial membranes. nih.gov The degree of helical content and the stability of the α-helical conformation have been correlated with biological activity. scispace.com For example, analogs with higher helical content or stabilized helical structures have shown improved activity. scispace.com Conversely, modifications that lead to a distortion of the helical structure can result in a considerable decrease in antimicrobial activity. scispace.com
Influence of Physicochemical Characteristics (e.g., net charge, hydrophobicity, amphipathicity)
The biological activity and membrane interactions of Macropin (MAC-1) are significantly influenced by its physicochemical properties, including net charge, hydrophobicity, and amphipathicity. scispace.com As a cationic peptide, Macropin (MAC-1) is electrostatically attracted to the negatively charged surface of bacterial membranes, a key factor in its selective toxicity towards microbes over typically zwitterionic mammalian cells. Increasing the net positive charge of Macropin (MAC-1) analogs has been shown to enhance their antimicrobial potency against certain bacteria. scispace.com Hydrophobicity plays a role in the peptide's ability to insert into and disrupt lipid bilayers. While increased hydrophobicity can enhance membrane interaction and antimicrobial activity, it can also correlate with increased hemolytic activity against mammalian cells. wikipedia.org The amphipathic nature of Macropin (MAC-1), characterized by distinct hydrophobic and hydrophilic faces in its α-helical conformation, is critical for its effective interaction with the lipid bilayer, allowing it to orient correctly and exert its membrane-disrupting effects. nih.govscispace.comnih.gov Achieving a proper balance between cationicity, hydrophobicity, and amphipathicity is essential for optimizing antimicrobial activity while minimizing toxicity to host cells. wikipedia.org
Research findings highlight the impact of these properties:
| Modification Type | Physicochemical Change | Observed Effect on Activity/Selectivity | Source |
| Substitution with Lysine | Increased cationicity, decreased hydrophobicity | Enhanced antimicrobial activity (P. aeruginosa), reduced hemolytic activity | scispace.com |
| Increased Net Positive Charge | Increased cationicity | Improved antimicrobial potency (general) | scispace.com |
| Balanced Hydrophobicity/Amphipathicity | Optimized membrane interaction | Crucial for selective toxicity | wikipedia.org |
Effects of Stereochemical Modifications (e.g., D-amino acid substitutions) on Activity and Stability
Stereochemical modifications, particularly the substitution of L-amino acids with their D-enantiomers, have been investigated to alter the properties of Macropin (MAC-1). Studies have shown that the all-D analog of Macropin (MAC-1) retains biological activities similar to the natural L-peptide. scispace.com This suggests that the antimicrobial mechanism of Macropin (MAC-1) may not rely on interaction with chiral receptors but rather on physicochemical interactions with the membrane. D-amino acid substitutions, especially when introduced in the N-terminal region or throughout the peptide chain (all-D analog), have demonstrated improved stability in serum compared to the natural L-peptide. nih.govwikipedia.org However, the position of D-amino acid substitutions can be critical; while substitutions at the termini might have little effect on the α-helical structure, substitutions in the middle of the sequence can disrupt it, leading to a loss of activity in other peptides. Specific D-amino acid substitutions in Macropin (MAC-1) have shown varied effects on activity and stability. For instance, a D-lysine substitution at position 3 did not alter biological activity but impacted serum stability, while a D-phenylalanine substitution at position 2 improved serum stability without significantly affecting biological activity. scispace.com
Correlation of Peptide Stability in Research Milieus with Structural Attributes
The stability of Macropin (MAC-1) in biological research milieus, such as serum, is a critical factor for its potential application. Investigations into the stability of Macropin (MAC-1) and its analogs have revealed a correlation between structural attributes and resistance to degradation. nih.govwikipedia.orgscispace.com As mentioned, stereochemical modifications, specifically the incorporation of D-amino acids, have been shown to enhance serum stability. nih.govwikipedia.org This increased stability is likely due to increased resistance to proteolytic enzymes present in serum, as proteases typically cleave peptide bonds between L-amino acids. However, not all modifications that affect activity or structure necessarily improve stability; local backbone rearrangements induced by certain substitutions can, in fact, decrease serum stability. scispace.com Beyond amino acid substitutions, other structural modifications like hydrocarbon stapling have also been explored and found to improve the proteolytic stability of Macropin (MAC-1). These findings underscore the importance of structural design in developing Macropin (MAC-1) analogs with improved stability for research and potential therapeutic applications.
Advanced Analytical and Biophysical Characterization Methodologies in Macropin 2 Research
Spectroscopic Techniques for Conformational and Interaction Analysis
Spectroscopic methods provide valuable information about the molecular structure and interactions of Macropin 2 in various environments, including those mimicking biological membranes. nih.govboulderpeptide.org
Circular Dichroism (CD) spectroscopy is a widely used technique to determine the secondary structure of peptides and proteins by measuring the differential absorption of left and right circularly polarized light. harvard.edunih.govlibretexts.org For Macropin, CD spectroscopy has been employed to investigate its conformational behavior in different environments. Studies have shown that Macropin has a propensity to adopt an amphipathic α-helical secondary structure in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS). nih.govresearchgate.netdntb.gov.uaamazonaws.comresearchgate.netnih.gov This structural change upon interaction with membrane-like conditions is often correlated with the peptide's ability to interact with and disrupt microbial membranes. nih.govresearchgate.netnih.gov The α-helical conformation is characterized by specific negative bands in the CD spectrum around 208 nm and 222 nm, and a positive band around 190-193 nm. libretexts.orgresearchgate.net
Fluorescence spectroscopy is a sensitive technique used to study the interaction of peptides with membranes, including membrane binding, insertion, and disruption. agrojournal.orgnih.govpan.olsztyn.pl While specific detailed findings on this compound's membrane interactions solely using fluorescence spectroscopy were not extensively detailed in the search results, fluorescence methods are commonly applied in AMP research to assess membrane permeability, potential leakage of intracellular contents, and changes in membrane fluidity upon peptide interaction. researchgate.net For example, fluorescent dyes that report on membrane potential or integrity can be used in conjunction with fluorescence spectroscopy to monitor the effects of this compound on bacterial or cellular membranes. researchgate.net Research on other peptides has shown that fluorescence measurements can reveal damage to the integrity of bacterial membranes. researchgate.net
Microscopic Techniques for Cellular and Subcellular Interaction Analysis
Microscopic techniques provide visual evidence of the effects of this compound on the morphology of microorganisms and its localization within cells.
Scanning Electron Microscopy (SEM) is a valuable tool for visualizing the surface morphology of biological samples at high resolution. researchgate.netnih.govfrontiersin.orgekb.egpagepressjournals.org In the context of Macropin research, SEM has been used to observe the morphological changes induced in bacteria upon treatment with the peptide. researchgate.netresearchgate.netnih.govpagepressjournals.orgacs.org Studies have shown that Macropin can cause significant alterations to the bacterial membrane, including the formation of membrane blebs, destruction, and shrinking of bacterial cells. researchgate.netresearchgate.net These observed morphological changes provide visual support for the membrane-disrupting mechanism of Macropin. researchgate.netresearchgate.net For instance, SEM micrographs of Staphylococcus aureus and Pseudomonas aeruginosa treated with Macropin revealed changes in the bacterial plasma membrane compared to untreated control bacteria, which appeared round and intact. researchgate.net
Confocal microscopy is a fluorescence imaging technique that allows for the generation of high-resolution optical sections of biological samples, enabling the visualization of the spatial distribution and localization of fluorescently labeled molecules within cells. researchgate.netemergentresearch.orgmdpi.comqutech.nl Confocal microscopy can be used to study the cellular uptake and intracellular localization of this compound if the peptide is fluorescently labeled. This technique helps determine whether the peptide primarily acts on the cell surface or if it is internalized into the cytoplasm or specific organelles. Research on other antimicrobial peptides has utilized confocal microscopy to confirm the localization of the peptide within the cytoplasm of cells, suggesting an intracellular target or mechanism in addition to membrane activity. researchgate.net While specific confocal microscopy studies on this compound's cellular localization were not detailed in the provided search results, this technique is a standard method in AMP research for investigating how peptides interact with and enter target cells. researchgate.netemergentresearch.org
Chromatographic and Electrophoretic Approaches for Purification, Purity Assessment, and Quantitative Analysis in Research Settings
Chromatographic and electrophoretic techniques are fundamental to the research of peptides like this compound, enabling their isolation, assessment of purity, and quantitative determination. Protein purification, generally, involves isolating a specific protein from a complex mixture, and chromatography is a versatile and widely used method for this purpose, separating proteins based on various properties such as size, charge, and hydrophobicity. technologynetworks.comhelsinki.fi Electrophoresis, such as SDS-PAGE, is commonly employed to assess the purity and molecular weight of purified proteins. technologynetworks.comhelsinki.fi
For this compound, specific chromatographic methods like reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column have been utilized to confirm the identity of synthetic Macropin. researchgate.net While the provided search results specifically mention RP-HPLC in the context of identity confirmation for synthetic Macropin researchgate.net, these methods are broadly applicable to peptide purification and purity assessment in research settings. General protein purification protocols often include steps like centrifugation to remove cellular debris and precipitation methods to concentrate proteins. technologynetworks.com Chromatographic techniques such as affinity chromatography, ion exchange chromatography, size exclusion chromatography, and hydrophobic interaction chromatography are also standard for protein separation based on specific properties. technologynetworks.comhelsinki.fi Ultrafiltration and dialysis can be used for sample concentration and desalination, crucial for downstream applications. technologynetworks.com
Quantitative analysis of peptides can be achieved through various methods. For proteins, techniques like Lowry or Bradford assays are frequently used to determine total protein concentration. helsinki.fi While these are general protein assays, quantitative analysis specific to this compound in research would likely involve methods capable of specifically detecting and quantifying the peptide, potentially coupled with chromatographic separation. Quantitative analysis broadly involves using quantitative data analysis techniques within a study. macrothink.orgmdpi.com
Computational and Molecular Modeling Techniques in this compound Research
Computational and molecular modeling techniques play a significant role in understanding the behavior and properties of peptides like this compound, particularly concerning their structure and interactions. These methods allow researchers to gain insights that are complementary to experimental approaches. Molecular modeling encompasses various techniques used in computational chemistry, including the study of molecular shape and properties, simulations, and the analysis of structure-activity relationships. inventi.inug.edu.pl
Molecular Dynamics Simulations of Peptide-Membrane Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules, including the interactions of peptides with biological membranes. ug.edu.plelte.hu For Macropin, MD simulations have been employed to investigate its interaction with bacterial cell membranes. researchgate.netresearchgate.net These simulations, combined with experimental data, have helped to elucidate how Macropin associates with and disrupts membranes, a key aspect of its antimicrobial activity. researchgate.netresearchgate.net Studies have identified different binding modes of peptides to membranes, including structures lying on the surface or inserted perpendicularly, and MD simulations contribute to understanding these interactions at a molecular level. nih.govnih.gov Circular dichroism (CD) spectroscopy, often used in conjunction with MD simulations, has shown that Macropin can form an α-helical structure in membrane-mimicking environments, which is relevant to its membrane interactions. nih.govresearchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to find correlations between the structural properties of molecules and their biological activity. inventi.innih.govresearchgate.net QSAR models aim to predict the activity of compounds based on their molecular descriptors. nih.govresearchgate.netresearchgate.net This can involve various statistical and machine learning methods. nih.gov QSAR modeling is a valuable tool in drug design and can be used to understand the structural features that contribute to a molecule's activity and to predict the activity of new or modified compounds. inventi.innih.govresearchgate.net While no specific QSAR studies on this compound are detailed in the provided search results, the principles of QSAR are applicable to studying the relationship between the structure of this compound and its observed lytic and antimicrobial activities, or to guide the design of analogs with improved efficacy or reduced toxicity. QSAR models can be used independently or in conjunction with molecular docking studies. nih.gov
Emerging Research Avenues and Future Directions for Macropin 2
Exploration of Novel Biological Activities Beyond Antimicrobial and Anticancer Roles
While the antimicrobial and anticancer properties of Macropin 2 are documented, the broader spectrum of its potential biological activities remains an active area for future investigation. Many antimicrobial peptides exhibit multifunctional roles beyond directly targeting microbes or cancer cells. scielo.brnih.govpreprints.org These can include immunomodulatory effects, the ability to inhibit angiogenesis, or interactions with intracellular targets. nih.govpreprints.org For instance, some AMPs can influence the host's immune response or interfere with processes critical for tumor growth and development, such as the formation of new blood vessels. nih.gov
Future research could focus on high-throughput screening and in-depth mechanistic studies to uncover such additional activities for this compound. This could involve evaluating its effects on various cell signaling pathways, its potential to modulate immune cell function, or its interactions with a wider range of biological targets. Understanding these potential novel activities could significantly expand the therapeutic potential of this compound.
Strategies for Advanced Peptide Engineering and Design for Enhanced Efficacy and Selective Targeting
Enhancing the therapeutic index of peptide-based agents like this compound often necessitates advanced engineering and design strategies. While this compound exhibits cytotoxicity against cancer cells, it also shows activity against some non-cancerous cell lines. researchgate.net Future research aims to improve the efficacy and selectivity of this compound, potentially reducing off-target effects.
Peptide engineering techniques offer promising avenues. Modifications such as cyclization, backbone alterations, and the introduction of non-canonical amino acids can enhance peptide stability against proteolytic degradation and improve cell membrane permeability. nih.govacs.org Hydrocarbon stapling, for example, has been successfully applied to Macropin (Mac-1), a related peptide, resulting in enhanced helicity, increased proteolytic stability, improved cell membrane permeability, and enhanced antitumor activity in vivo. nih.gov Another strategy involves PEGylation, which has been shown to reduce the hemolytic activity and cytotoxicity of Macropin while preserving its antibacterial properties. mdpi.com
Computational approaches, including in silico design and molecular docking, are increasingly valuable tools in peptide engineering. mdpi.comresearchgate.net These methods can help predict the impact of structural modifications on peptide activity, stability, and target binding, guiding the rational design of this compound analogs with improved properties. mdpi.comresearchgate.net The design of hybrid peptides incorporating functional motifs is another strategy to enhance efficacy and selectivity. researchgate.net
Potential engineering strategies for this compound include:
Structure-Activity Relationship (SAR) Studies: Detailed analysis of how specific amino acid residues and structural features contribute to its activity and selectivity.
Peptide Modifications: Implementing modifications like stapling, cyclization, or PEGylation to enhance stability, reduce toxicity, and improve targeting. nih.govnih.govmdpi.com
Rational Design of Analogs: Utilizing computational tools to design this compound variants with optimized properties for specific applications. mdpi.comresearchgate.net
Development of Hybrid Peptides: Combining elements of this compound with other peptides or molecules to create agents with synergistic effects or novel functions. researchgate.net
Development of Innovative Delivery Systems for in vitro and in vivo Research Applications
Effective delivery is a critical challenge for peptide therapeutics, including this compound, particularly for in vivo applications. Peptides can be susceptible to degradation by proteases and may have difficulty crossing biological membranes to reach intracellular targets. nih.govnih.gov Future research is focused on developing innovative delivery systems to overcome these limitations and facilitate both in vitro and in vivo studies.
Various approaches are being explored for peptide delivery. These include the use of nanoparticles, liposomes, polymeric micelles, and hydrogels, which can encapsulate and protect peptides, control their release, and improve their targeting to specific cells or tissues. nih.gov Supramolecular drug delivery systems based on macrocycles are also being investigated for their ability to effectively complex with guest molecules like peptides and achieve targeted delivery. nih.gov
Strategies for this compound delivery research could involve:
Nanoparticle-Based Delivery: Encapsulating this compound in biodegradable nanoparticles for improved stability, controlled release, and targeted delivery to cancer cells.
Liposomal Formulations: Developing liposomes to deliver this compound, potentially enhancing its cellular uptake and reducing systemic toxicity.
Peptide Conjugates: Covalently linking this compound to targeting ligands or cell-penetrating peptides to improve its specific delivery to desired sites. mdpi.com
Stimuli-Responsive Systems: Designing delivery systems that release this compound in response to specific triggers in the tumor microenvironment, such as pH or enzyme activity.
Research into in vitro-in vivo correlation (IVIVC) is crucial in the development of these delivery systems, allowing researchers to predict in vivo behavior based on in vitro performance and optimize formulations more efficiently. scielo.br
Integration of this compound Research into Broader Peptide Therapeutics Frameworks
Research on this compound is increasingly being integrated into the broader framework of peptide therapeutics. Peptides offer distinct advantages as therapeutic agents, including high target specificity, low immunogenicity, and structural versatility, making them promising alternatives to small molecules and large biologics. medchemexpress.comuochb.cz
Future directions involve leveraging advancements in peptide discovery, synthesis, and manufacturing to accelerate the development of this compound-based therapies. This includes utilizing high-throughput synthesis techniques and robust quality control protocols to ensure the purity and consistency of this compound and its analogs. medchemexpress.comsb-peptide.com
Integrating this compound research into this framework involves:
Comparative Studies: Evaluating the efficacy and mechanisms of this compound alongside other promising peptide therapeutics to identify synergies or unique advantages.
Combination Therapies: Exploring the potential of using this compound in combination with existing drugs, as synergistic effects have been observed with other peptides and conventional antibiotics.
Understanding Mechanisms of Action: Delving deeper into the precise molecular mechanisms by which this compound exerts its antimicrobial and anticancer effects to inform rational drug design and development. researchgate.net
Addressing Peptide Limitations: Applying general strategies developed for peptide therapeutics, such as enhancing stability and improving delivery, specifically to this compound. nih.govacs.orgmedchemexpress.comuochb.cz
Unexplored Ecological and Evolutionary Aspects of this compound Production in Natural Systems
Macropin is known to be produced in the venom of the solitary bee Macropis fulvipes. medchemexpress.com The ecological and evolutionary aspects of peptide production in natural systems, particularly in organisms like solitary bees, represent a largely unexplored area for this compound.
Future research could investigate:
Biosynthesis Pathways: Elucidating the specific genetic and biochemical pathways involved in the synthesis of this compound in Macropis fulvipes.
Role in Innate Immunity: Understanding the precise role of this compound within the innate immune system of the solitary bee and how it contributes to defense against pathogens. scielo.br
Evolutionary Drivers: Studying the evolutionary pressures that led to the development and diversification of Macropin peptides in bee venom.
Ecological Interactions: Investigating how the production and presence of this compound in venom influence the ecological interactions of Macropis fulvipes with prey, predators, and microorganisms in its environment.
Sustainable Production: Exploring potential methods for the sustainable production or synthesis of this compound based on insights gained from studying its natural production, although this moves towards application, the fundamental understanding of the natural system is a research avenue.
Understanding these ecological and evolutionary aspects could provide valuable insights into the biological function and potential applications of this compound, potentially revealing novel mechanisms of action or inspiring new design strategies.
Q & A
Q. How should initial hypotheses about this compound's secondary targets be refined during exploratory research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
